molecular formula C15H10Cl2N2S B11524530 2-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

2-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

Cat. No.: B11524530
M. Wt: 321.2 g/mol
InChI Key: AVPDBIJWTPVSBA-UFWORHAWSA-N
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Description

2-[(E)-[(2,3-DICHLOROPHENYL)METHYLIDENE]AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBONITRILE is a complex organic compound that belongs to the class of thiophene derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(2,3-DICHLOROPHENYL)METHYLIDENE]AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBONITRILE typically involves the condensation reaction between a thiophene derivative and a substituted benzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as purification through recrystallization or chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(E)-[(2,3-DICHLOROPHENYL)METHYLIDENE]AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-[(2,3-DICHLOROPHENYL)METHYLIDENE]AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBONITRILE stands out due to its unique structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H10Cl2N2S

Molecular Weight

321.2 g/mol

IUPAC Name

2-[(E)-(2,3-dichlorophenyl)methylideneamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

InChI

InChI=1S/C15H10Cl2N2S/c16-12-5-1-3-9(14(12)17)8-19-15-11(7-18)10-4-2-6-13(10)20-15/h1,3,5,8H,2,4,6H2/b19-8+

InChI Key

AVPDBIJWTPVSBA-UFWORHAWSA-N

Isomeric SMILES

C1CC2=C(C1)SC(=C2C#N)/N=C/C3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)N=CC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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